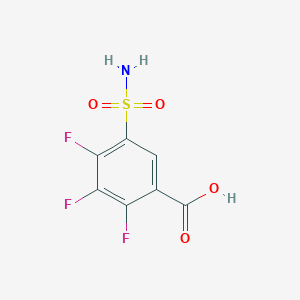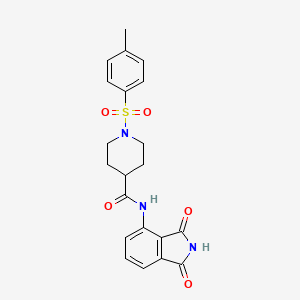![molecular formula C15H19N3OS2 B2590553 (5-metilimidazo[1,2-a]piridin-2-il)metil N-(oxolan-2-ilmetil)carbamoditiolato CAS No. 622794-00-7](/img/structure/B2590553.png)
(5-metilimidazo[1,2-a]piridin-2-il)metil N-(oxolan-2-ilmetil)carbamoditiolato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a tetrahydrofuran ring, linked through a carbamodithioate group.
Aplicaciones Científicas De Investigación
(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate typically involves multi-step organic reactions. The initial step often includes the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the methyl group at the 5-position. The tetrahydrofuran ring is then attached via a carbamodithioate linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification processes, such as recrystallization and chromatography, are employed to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Mecanismo De Acción
The mechanism of action of (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. Pathways involved could include signal transduction, metabolic regulation, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
Uniqueness
Compared to similar compounds, (5-Methylimidazo[1,2-a]pyridin-2-yl)methyl ((tetrahydrofuran-2-yl)methyl)carbamodithioate offers unique structural features that enhance its binding affinity and specificity for certain targets. Its combination of an imidazo[1,2-a]pyridine core and a tetrahydrofuran ring provides distinct chemical properties that can be leveraged in various applications.
Propiedades
IUPAC Name |
(5-methylimidazo[1,2-a]pyridin-2-yl)methyl N-(oxolan-2-ylmethyl)carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-11-4-2-6-14-17-12(9-18(11)14)10-21-15(20)16-8-13-5-3-7-19-13/h2,4,6,9,13H,3,5,7-8,10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXGVATLSQXIBJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)CSC(=S)NCC3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3E)-3-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]-2,3-dihydro-1H-indol-2-one](/img/structure/B2590471.png)
![2-methoxy-7-methyl-9-propylimidazo[1,5-a]pyrido[3,2-e]pyrazin-6(5H)-one](/img/structure/B2590472.png)



![5,6,8-trimethyl-N-(3-(methylthio)phenyl)-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridine-2(1H)-carboxamide](/img/structure/B2590477.png)


![1,3-dimethyl-5-((pyridin-2-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2590480.png)


![N-(2H-1,3-benzodioxol-5-yl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2590485.png)


